4,5,6,7-Tetrahydrothieno[3,2-b]pyridine
Description
The exploration of thienopyridines, which consist of a thiophene (B33073) ring fused to a pyridine (B92270) ring, is a dynamic area of contemporary organic chemistry. The partially saturated derivative, 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine, represents a key structure within this class, offering a unique three-dimensional conformation compared to its aromatic counterpart.
Fused thienopyridine systems are recognized as important heterocyclic nuclei in synthetic and medicinal chemistry. researchgate.net The combination of a sulfur-containing thiophene ring and a nitrogen-containing pyridine ring creates a unique electronic and structural profile, making these scaffolds valuable for developing new functional molecules. researchgate.net
The significance of the this compound scaffold, in particular, has been highlighted in agrochemical research. Recent studies have identified this structure as a promising lead for the development of novel and highly efficient fungicides. mdpi.comnih.gov A library of its derivatives demonstrated notable antifungal activity against various plant pathogenic fungi, including Cercospora arachidicola, Rhizoctonia solani, and Sclerotinia sclerotiorum. nih.govresearchgate.net Transcriptome analysis of one active derivative suggested a mode of action involving the inhibition of nitrogen metabolism and the proteasome pathway in fungi. nih.gov Beyond agrochemicals, derivatives of the this compound core have also been synthesized and evaluated for potential antidepressant activity. nih.gov
Fungicidal Activity of this compound Derivatives
| Compound ID | Target Fungi | EC50 (μg/mL) |
| I-1 | C. arachidicola, R. solani, S. sclerotiorum | 4.61 - 6.66 |
| I-5 | C. arachidicola, R. solani, S. sclerotiorum | 4.61 - 6.66 |
| I-7 | C. arachidicola, R. solani, S. sclerotiorum | 4.61 - 6.66 |
| I-12 | C. arachidicola, R. solani, S. sclerotiorum | 4.61 - 6.66 |
Data sourced from studies on 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, which are based on the core this compound scaffold. nih.gov
The term "thienopyridine" refers to a class of bicyclic heteroaromatic compounds formed by the fusion of a thiophene and a pyridine ring. The constitutional isomerism in this family arises from the different ways the two rings can be fused. There are six possible aromatic thienopyridine isomers, each with distinct chemical properties. The this compound scaffold is a derivative of the thieno[3,2-b]pyridine (B153574) isomer where the pyridine ring is hydrogenated.
The key structural feature of the thieno[3,2-b]pyridine isomer is the fusion of the thiophene ring at its C3 and C2 positions to the 'b' face (the C2 and C3 positions) of the pyridine ring. Saturation of the pyridine ring to give the 4,5,6,7-tetrahydro derivative introduces a non-planar, flexible piperidine (B6355638) ring fused to the planar, aromatic thiophene ring. This combination of a flexible, saturated ring and a rigid aromatic ring is a common feature in many biologically active molecules.
Isomers of the Aromatic Thienopyridine Scaffold
| Isomer Name | Fusion Pattern |
| thieno[2,3-b]pyridine (B153569) | Thiophene nih.govresearchgate.net fused to Pyridine [b] |
| thieno[3,2-b]pyridine | Thiophene nih.govresearchgate.net fused to Pyridine [b] |
| thieno[2,3-c]pyridine | Thiophene nih.govresearchgate.net fused to Pyridine [c] |
| thieno[3,2-c]pyridine | Thiophene nih.govresearchgate.net fused to Pyridine [c] |
| thieno[3,4-b]pyridine | Thiophene researchgate.netresearchgate.net fused to Pyridine [b] |
| thieno[3,4-c]pyridine | Thiophene researchgate.netresearchgate.net fused to Pyridine [c] |
Academic interest in thienopyridine chemistry has a long history, driven by the search for novel heterocyclic compounds with useful properties. Much of the foundational work focused on the synthesis of the various aromatic isomers. Over the years, numerous synthetic strategies have been developed to construct the thienopyridine core. researchgate.net
One of the classical methods adapted for the synthesis of tetrahydrothienopyridine derivatives is the Pictet-Spengler reaction. nih.govresearchgate.net This reaction typically involves the condensation of a β-thienylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydro-fused pyridine ring. nih.gov For instance, the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, an isomer of the title compound, has been achieved using this method. nih.gov While many historical and commercial developments, such as the antiplatelet drugs ticlopidine (B1205844) and clopidogrel (B1663587), have focused on the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) isomer, dedicated research into the [3,2-b] isomer has also progressed, leading to its recent identification as a scaffold for different applications like fungicides and potential antidepressants. nih.gov The development of varied synthetic routes has been crucial in allowing chemists to access the different isomers and explore their unique chemical and biological properties. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
368442-42-6 |
|---|---|
Molecular Formula |
C7H9NS |
Molecular Weight |
139.22 g/mol |
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-b]pyridine |
InChI |
InChI=1S/C7H9NS/c1-2-7-6(8-4-1)3-5-9-7/h3,5,8H,1-2,4H2 |
InChI Key |
MSDZLUHQKBFCHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CS2)NC1 |
Origin of Product |
United States |
Synthetic Methodologies for 4,5,6,7 Tetrahydrothieno 3,2 B Pyridine and Its Derivatives
Classical Approaches to the Construction of the 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine Ring System
The traditional synthesis of the this compound ring system often involves the sequential or convergent construction of the thiophene (B33073) and pyridine (B92270) rings. These methods have been foundational in heterocyclic chemistry and continue to be relevant.
Cyclization Reactions for Thiophene Ring Formation
The construction of the thiophene ring is a critical step in the synthesis of thienopyridines. Several classical methods have been adapted for this purpose, each starting from different acyclic precursors.
The Gewald aminothiophene synthesis is a versatile one-pot reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. rsc.orgnih.gov This reaction is particularly useful for creating highly functionalized thiophene rings that can be further elaborated to form the desired thienopyridine system. researchgate.netwikipedia.org
Another important method is the Fiesselmann thiophene synthesis , which involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters. guidechem.comcaltech.eduorganicreactions.orgnih.gov This approach allows for the formation of 3-hydroxy-2-thiophenecarboxylic acid derivatives, providing a different substitution pattern on the thiophene ring. chim.it
The Paal-Knorr thiophene synthesis utilizes a 1,4-dicarbonyl compound and a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to construct the thiophene ring. uwindsor.caresearchgate.netresearchgate.netnih.gov This method is effective for producing a range of substituted thiophenes. nih.gov
| Thiophene Synthesis Method | Starting Materials | Key Features |
| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester, Sulfur | One-pot, produces 2-aminothiophenes |
| Fiesselmann Synthesis | Thioglycolic acid derivative, α,β-Acetylenic ester | Forms 3-hydroxythiophene derivatives |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Sulfur source | Versatile for various substituted thiophenes |
Pyridine Ring Annulation Strategies
Once the thiophene ring is formed, or concurrently, the pyridine ring can be annulated through several classical condensation reactions. These methods typically involve the formation of a dihydropyridine (B1217469) intermediate, which may subsequently be oxidized to the aromatic pyridine.
The Hantzsch pyridine synthesis is a multicomponent reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. acsgcipr.orgwikipedia.orgwikipedia.org This reaction initially forms a dihydropyridine which can be oxidized to the corresponding pyridine. researchgate.net
The Guareschi-Thorpe condensation provides a route to substituted 2-pyridones by reacting a cyanoacetamide with a 1,3-dicarbonyl compound. researchgate.netnih.govacs.org This method has been advanced to proceed efficiently in aqueous media. libretexts.org
The Kröhnke pyridine synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate, to generate highly functionalized pyridines. soton.ac.uk
| Pyridine Synthesis Method | Starting Materials | Product Type |
| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia source | Dihydropyridine/Pyridine |
| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-Dicarbonyl compound | 2-Pyridone |
| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl | Substituted Pyridine |
Pictet-Spengler Reaction and its Variants in Thienopyridine Synthesis
The Pictet-Spengler reaction is a powerful and widely used method for the direct synthesis of the this compound ring system. This reaction involves the condensation of a β-arylethylamine, in this case, 2-(thiophen-2-yl)ethanamine or its derivatives, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.
The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes ring closure. The nucleophilicity of the thiophene ring drives the cyclization. Several variations of this reaction have been developed to improve yields and expand the substrate scope. For instance, a modified Pictet-Spengler reaction utilizing a formyliminium ion intermediate has been reported as an efficient method for preparing 4,5,6,7-tetrahydrothieno[3,2-c]pyridines with various substituents at the 4-position. This one-pot procedure involves the imination of 2-(2-thienyl)ethylamine with a carbonyl compound, followed by formylation and subsequent cyclization catalyzed by trifluoroacetic acid.
The synthesis of the hydrochloride salt of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387), a key intermediate for several pharmaceutical agents, is often achieved through a Pictet-Spengler type reaction between 2-(thiophen-2-yl)ethylamine and paraformaldehyde. organicreactions.org
Modern Catalytic Methods in this compound Synthesis
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic scaffolds, offering high efficiency, selectivity, and functional group tolerance.
Transition-Metal Catalyzed Routes to the Scaffold
Palladium-catalyzed reactions, in particular, have been extensively explored for the construction of nitrogen-containing heterocycles. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions.
Palladium-catalyzed reactions offer a modern and efficient approach to the synthesis of the this compound ring system and its analogs. These methods often proceed with high selectivity and can be used to construct the heterocyclic core in a convergent manner.
The intramolecular Heck reaction is a powerful tool for the formation of cyclic structures. caltech.educhim.itnih.gov This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule. caltech.edu In the context of thienopyridine synthesis, a suitably substituted thiophene precursor bearing an alkenyl side chain with a halide can undergo intramolecular cyclization to form the fused pyridine ring. researchgate.net
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. uwindsor.caresearchgate.netsoton.ac.uk This reaction can be applied to the synthesis of thienopyridines by coupling an amino-substituted thiophene with a dihaloalkane or by an intramolecular variant where a halo-substituted thiophene bearing an aminoalkyl side chain undergoes cyclization.
The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, can also be employed. nih.govnih.gov A precursor containing a halo-substituted thiophene and an amino group connected by a linker with a terminal alkyne could undergo a Sonogashira coupling followed by cyclization to afford the tetrahydrothienopyridine skeleton.
Palladium-catalyzed carbonylative cyclization represents another modern approach. This method introduces a carbonyl group into the heterocyclic ring during the cyclization process. For instance, a palladium catalyst can facilitate the reaction of a suitably substituted thiophene precursor with carbon monoxide to construct the pyridine ring with a carbonyl functionality.
| Palladium-Catalyzed Reaction | Key Transformation | Application in Thienopyridine Synthesis |
| Intramolecular Heck Reaction | C-C bond formation (aryl/vinyl halide + alkene) | Cyclization to form the pyridine ring. |
| Buchwald-Hartwig Amination | C-N bond formation (aryl halide + amine) | Intramolecular cyclization to form the pyridine ring. |
| Sonogashira Coupling | C-C bond formation (aryl halide + alkyne) | Formation of a precursor for subsequent cyclization. |
| Carbonylative Cyclization | C-C bond formation with CO incorporation | Construction of the pyridine ring with a carbonyl group. |
Other Metal-Catalyzed Transformations
Transition metal-catalyzed reactions are powerful tools for the construction of complex heterocyclic systems. mdpi.com While a broad range of metals are employed in the synthesis of nitrogen-containing heterocycles, palladium has demonstrated notable utility in forming scaffolds related to the tetrahydrothieno[3,2-b]pyridine core. mdpi.com
Metal-catalyzed cyclization reactions, in general, offer an efficient pathway for creating both carbocyclic and heterocyclic rings. mdpi.com These reactions often proceed with high stereoselectivity. The versatility of transition metal complexes to activate and functionalize substrates has been instrumental in synthesizing complex cyclic structures that are otherwise difficult to assemble. mdpi.com For instance, manganese, iron, cobalt, nickel, copper, ruthenium, and rhodium have all been used as catalysts in the formation of various nitrogenous heterocyclic compounds. mdpi.com
Organocatalytic Strategies for Scaffold Assembly
Organocatalysis has emerged as a powerful approach in asymmetric synthesis, providing access to enantiomerically pure molecules, including complex heterocycles like tetrahydropyrans and tetrahydrothiophenes. researchgate.netrsc.org This field utilizes small organic molecules to catalyze chemical transformations.
In the context of related sulfur-containing heterocycles, organocatalytic domino reactions have been effectively used to construct tetrahydrothiophene (B86538) and tetrahydrothiopyran (B43164) frameworks. These reactions, often involving bidentate reagents with sulfur moieties, can create multiple stereocenters with high control. researchgate.net For example, a sulfa-Michael/aldol cascade reaction employing a phase-transfer catalyst (PTC) has been used to synthesize spirocyclic tetrahydrothiophenes. researchgate.net Similarly, the enantioselective Hantzsch reaction, a four-component reaction to produce dihydropyridines, has been successfully achieved using a BINOL-phosphoric acid as an organocatalyst, yielding polyhydroquinolines with excellent enantiomeric excess. nih.gov
While these strategies have been successfully applied to related heterocyclic systems, the specific application of organocatalytic methods for the direct, asymmetric synthesis of the this compound scaffold is an area that warrants further exploration.
Multi-Component Reactions (MCRs) for Diversified Thienopyridine Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. rug.nl These reactions are particularly powerful for generating libraries of structurally diverse molecules, a key activity in drug discovery. rug.nl
The Pictet-Spengler reaction is a classic example that can be incorporated into MCR sequences to build complex polycyclic scaffolds. rug.nlnih.gov For instance, a Ugi four-component reaction followed by a Pictet-Spengler cyclization is a potent combination for creating diverse alkaloid-type structures. rug.nl The Hantzsch reaction, which provides access to dihydropyridines, is another prominent MCR. nih.gov
Microwave irradiation is often coupled with MCRs to accelerate reaction times and improve yields. nih.govmdpi.com For example, the synthesis of various pyrazolo[3,4-b]pyridine and 6-amino-3,5-dicarbonitrile-2-thio-pyridine derivatives has been efficiently achieved through one-pot, multi-component reactions under microwave conditions. nih.govmdpi.com These approaches highlight the potential for MCRs to rapidly assemble the thienopyridine core and introduce a wide range of substituents for structural diversification.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds.
Solvent-Free Reaction Conditions
Performing reactions without a solvent, or under solvent-free conditions, is a core tenet of green chemistry. This approach minimizes waste and can lead to improved reaction kinetics. Microwave-assisted organic synthesis is particularly well-suited to solvent-free conditions. documentsdelivered.com The synthesis of various heterocyclic systems, such as tetrahydro-1,3-thiazepines, has been successfully achieved using microwave irradiation under solvent-free conditions, often promoted by reagents like trimethylsilyl (B98337) polyphosphate (PPSE). nih.gov This combination provides the desired products in high yields with significantly reduced reaction times. nih.gov
Water-Mediated Synthetic Pathways
The use of water as a reaction solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. A synthetic method for the related 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride utilizes water as a solvent in the initial step. google.com In this process, 2-thiophene ethylamine (B1201723) is reacted with formaldehyde (B43269) in water, demonstrating the viability of aqueous media for the construction of the core thienopyridine structure. google.com
Table 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride in Aqueous Media google.com
| Reactants | Solvent | Temperature | Reaction Time | Product |
|---|---|---|---|---|
| 2-Thiophene ethylamine, Formaldehyde | Water | 50-55 °C | 20-30 h | Intermediate Imine |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has become a valuable technique in organic chemistry, offering advantages such as dramatically reduced reaction times, improved yields, and often, cleaner reactions compared to conventional heating methods. nih.govmdpi.com This technology has been widely applied to the synthesis of a variety of pyridine derivatives and other heterocyclic compounds. nih.govmdpi.com
The ring closure of N-(4-hydroxybutyl)thioamides to form tetrahydro-1,3-thiazepines, a related seven-membered ring system, is significantly accelerated by microwave irradiation. nih.gov For example, the cyclization of N-thiobenzoylaminobutanol promoted by PPSE under solvent-free conditions at 90°C yields the product in just 8 minutes. nih.gov Similarly, multi-component reactions to form complex pyridines have been shown to be more efficient under microwave irradiation, leading to higher yields in minutes rather than hours. nih.govmdpi.com
Table 2: Examples of Microwave-Assisted Heterocycle Synthesis
| Reaction Type | Reactants | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Cyclodehydration | N-thiobenzoylaminobutanol, PPSE | 90°C, Solvent-free | 8 min | 73% | nih.gov |
| MCR | Aldehydes, Malononitrile, Thiophenol, ZnCl₂ | MW irradiation | Shortened times | Moderate to good | nih.gov |
| MCR | 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, Aldehydes, α-keto-nitriles | MW irradiation | Shortened times | Higher than conventional | nih.gov |
Regioselectivity and Stereoselectivity Control in Scaffold Assembly
The synthesis of this compound and its derivatives requires precise control over both the regiochemical and stereochemical outcomes of the reactions. The arrangement of the thiophene and pyridine rings can result in several possible isomers, and the presence of substituents can introduce chiral centers. researchgate.netresearchgate.net Methodologies that govern the specific connectivity and three-dimensional arrangement of atoms are therefore critical in assembling these scaffolds for targeted applications. nih.govnih.gov
Directed Cyclization for Specific Isomer Formation
The regioselectivity in the formation of the tetrahydrothienopyridine core is largely determined by the choice of starting materials and the cyclization strategy employed. The fusion of the thiophene and pyridine rings can lead to different isomers, such as thieno[3,2-b], thieno[2,3-b], thieno[3,2-c], and thieno[2,3-c]pyridines. Directed cyclization reactions ensure that the desired constitutional isomer is formed selectively.
One of the most effective methods for controlling regioselectivity is the Pictet-Spengler reaction. researchgate.netnih.gov This acid-catalyzed reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the context of tetrahydrothienopyridines, the choice of the thiophenylethylamine precursor dictates the final isomeric scaffold. For instance, the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system is achieved by using 2-(thiophen-2-yl)ethylamine as the starting material, which cyclizes at the C3 position of the thiophene ring. nih.govguidechem.com Conversely, to obtain the [3,2-b] isomer, a 3-(thiophen-2-yl)ethylamine or a related precursor that directs cyclization to the C2 position would be necessary.
Another established strategy for building a specific regioisomer is the Gewald reaction. This multicomponent reaction can be used to construct substituted 2-aminothiophenes, which can then be further elaborated to form the desired fused pyridine ring, thereby controlling the final regiochemistry. unimi.itnih.gov The reaction of a ketone or aldehyde with an activated nitrile and elemental sulfur provides a highly substituted 2-aminothiophene intermediate, which serves as a versatile building block for subsequent annulation reactions to form the desired thienopyridine isomer.
The table below summarizes key cyclization reactions and the factors directing the formation of specific isomers.
| Reaction Type | Key Precursor | Resulting Isomer | Directing Factor |
| Pictet-Spengler | 2-(Thiophen-2-yl)ethylamine | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Position of the ethylamine side chain on the thiophene ring directs intramolecular electrophilic substitution. nih.gov |
| Gewald Reaction | Ketone, activated nitrile, sulfur | 2-Aminothiophene derivative | The initial construction of the thiophene ring predetermines the fusion pattern for the subsequent pyridine ring annulation. nih.gov |
| Ruthenium-Catalyzed Cycloisomerization | 3-Azadienynes | Substituted Pyridines | The designed connectivity of the acyclic precursor dictates the final heterocyclic ring structure. organic-chemistry.org |
Chiral Synthesis of this compound Derivatives
The introduction of chirality into the this compound scaffold is essential for developing compounds with specific biological activities, as stereoisomers can exhibit significantly different pharmacological profiles. researchgate.netresearchgate.netnih.govnih.gov Chiral synthesis can be approached through several strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
One direct method involves incorporating a chiral element into the synthetic sequence from the beginning. For example, in the synthesis of N-substituted-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, a chiral amine can be introduced via a one-pot, three-component method. unimi.itnih.gov This approach places a stereocenter on the nitrogen of the tetrahydropyridine (B1245486) ring, and studies have shown that the resulting (R)- and (S)-enantiomers can display different potencies in biological assays. nih.gov
Enantioselective synthesis routes have been developed that allow for the creation of specific stereoisomers. For instance, a synthetic route for 2,6-disubstituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines has been reported that allows for enantioselective synthesis, highlighting the feasibility of producing optically active compounds within this class. nih.gov Asymmetric catalysis, such as organocatalytic domino reactions, represents another powerful tool for constructing chiral heterocyclic systems like tetrahydropyridines with high enantiomeric excess. nih.gov An organocatalytic triple-domino Michael/aza-Henry/cyclization reaction, for example, can provide tetrahydropyridines with three contiguous stereogenic centers in good yields and high enantioselectivities. nih.gov Although not specifically demonstrated on the thieno[3,2-b]pyridine (B153574) system, such methodologies are, in principle, adaptable.
The table below presents examples of chiral thienopyridine derivatives and the strategies used for their synthesis.
| Compound Class | Synthetic Strategy | Source of Chirality | Outcome |
| N-substituted-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines | One-pot three-component reaction | Chiral amine starting material (e.g., (R)- or (S)-1-phenylethylamine) | Formation of diastereomeric or enantiomeric products with a chiral center on the pyridine nitrogen. unimi.itnih.gov |
| 2,6-Disubstituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines | Multi-step synthesis | Enantioselective route (details not specified) | Allows for the preparation of specific enantiomers. nih.gov |
| Substituted Tetrahydropyridines | Organocatalytic triple-domino reaction | Chiral quinine-derived squaramide catalyst | Asymmetric induction leading to high enantiomeric excess. nih.gov |
Chemical Reactivity and Functionalization of the 4,5,6,7 Tetrahydrothieno 3,2 B Pyridine Core
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Moiety
The thiophene ring in the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine system is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The sulfur atom facilitates the stabilization of the cationic intermediate (arenium ion) formed during the substitution process. wikipedia.org The substitution typically occurs at the C2 or C3 position of the thiophene ring, with the regioselectivity influenced by the reaction conditions and the nature of the electrophile.
Halogenation and Nitration Studies
Halogenation: The thiophene moiety can be readily halogenated. For instance, the reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) with bromine in acetic acid leads to the formation of the corresponding 2-bromo derivative. nih.gov While direct halogenation of pyridines often requires harsh conditions due to the ring's electron-deficient nature, the fused electron-rich thiophene ring allows for milder reaction protocols. chemrxiv.org
Nitration: Direct nitration of the pyridine (B92270) ring is generally difficult due to the deactivating effect of the nitrogen atom, which is often protonated under strong acidic nitrating conditions. wikipedia.orgrsc.org However, the fused thiophene ring is more amenable to nitration. Studies on related thieno[2,3-b]pyridine (B153569) systems have shown that nitration can occur, although the conditions must be carefully controlled to avoid oxidation and other side reactions. researchgate.net The synthesis of nitro-substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines has been achieved by applying synthetic routes that introduce the nitro group onto a thiophene precursor prior to the construction of the fused pyridine ring. nih.gov
Acylation and Alkylation Reactions
Acylation: Friedel-Crafts acylation is a key method for introducing acyl groups onto the thiophene ring. wikipedia.org While pyridine itself is generally unreactive under Friedel-Crafts conditions, the thiophene portion of the fused system can undergo acylation. youtube.com For example, 2-acetyl-substituted derivatives have been synthesized, often by employing a synthetic strategy where the acylation is performed on a thiophene intermediate before cyclization to form the tetrahydrothienopyridine core. nih.gov Palladium-catalyzed C-H acylation has also emerged as a modern technique for the functionalization of heteroarenes, including thiophenes, often using directing groups to control regioselectivity. mdpi.com
Alkylation: Similar to acylation, Friedel-Crafts alkylation can introduce alkyl groups onto the thiophene ring. However, this reaction can be prone to issues like polyalkylation and carbocation rearrangements. Alternative strategies often involve the introduction of the alkyl group at an earlier stage of the synthesis.
Reactions Involving the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, readily participating in reactions with electrophiles.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The secondary amine nitrogen in the tetrahydro-pyridine ring is readily alkylated using various alkylating agents. This reaction is fundamental in the synthesis of many biologically active derivatives. researchgate.net The regioselectivity of N-alkylation in heterocyclic systems can be influenced by steric and electronic effects of substituents on the ring. beilstein-journals.org
N-Acylation: The pyridine nitrogen can be acylated using acylating agents like acid anhydrides or acyl chlorides. For instance, treatment of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride with sodium methoxide (B1231860) followed by acetic anhydride (B1165640) yields 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. prepchem.com This reaction is a common strategy to introduce an acyl group onto the nitrogen atom.
| Reaction Type | Reactant | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| N-Acylation | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride | 1. Sodium methoxide 2. Acetic anhydride | 5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | prepchem.com |
Metal-Mediated Cross-Coupling Reactions for Peripheral Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. organic-chemistry.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the this compound core.
To perform these reactions, the heterocyclic core must first be functionalized with a suitable group, typically a halogen (e.g., bromine or iodine) or a boronic acid/ester. For instance, the 2-bromo derivative, obtained via halogenation, can serve as a substrate for various cross-coupling reactions like Suzuki, Heck, or Sonogashira coupling. This allows for the introduction of a wide range of aryl, vinyl, or alkynyl substituents at the C2 position. The synthesis of 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine-2-boronic acid has been reported, providing a key intermediate for Suzuki coupling reactions. prepchem.com
Furthermore, direct C-H activation/cross-coupling has become an increasingly important strategy. For example, a palladium-catalyzed C(sp3)H/N(sp2) cross-coupling reaction has been used to allylate a clopidogrel (B1663587) derivative, which contains the tetrahydrothienopyridine scaffold. acs.org
| Intermediate | Potential Cross-Coupling Reaction | Purpose |
|---|---|---|
| 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | Introduction of aryl, vinyl, alkynyl, or amino groups at C2 |
| 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine-2-boronic acid | Suzuki Coupling | Introduction of aryl or vinyl groups at C2 |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. wikipedia.orglibretexts.org This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl or vinyl-substituted aromatic systems. wikipedia.org The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
While specific examples of Suzuki-Miyaura coupling on the this compound core are not extensively detailed in readily available literature, the principles of the reaction are broadly applicable to halogenated heterocycles. For this reaction to be applied, a halogenated precursor, such as 2-bromo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine, would be required. The reactivity of halopyridines in Suzuki coupling has been studied, with reactivity orders generally following I > Br > Cl. researchgate.net The choice of catalyst, ligand, and base is critical for achieving high yields, especially with electron-rich or sterically hindered substrates. nih.govorganic-chemistry.org
Below is a representative table of conditions often employed for Suzuki-Miyaura coupling on similar heterocyclic systems.
| Electrophile | Nucleophile | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 2-Bromo-R-pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85 |
| 3-Bromo-R-pyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | ~92 |
| 2-Chloro-R-pyridine | Heptylboronic pinacol (B44631) ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | ~94 |
This table is illustrative and based on typical conditions for related substrates.
Sonogashira Coupling
The Sonogashira coupling is another cornerstone of cross-coupling chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org A copper-free variant of the reaction also exists. libretexts.org The reaction is invaluable for the synthesis of arylalkynes and conjugated enynes, which are important structures in materials science and pharmaceuticals. researchgate.net
The application of the Sonogashira reaction to the this compound scaffold would allow for the introduction of alkynyl substituents, significantly expanding its structural diversity. This would require a halo-substituted thienopyridine as a starting material. The reactivity of the halide generally follows the trend I > Br >> Cl. libretexts.org The synthesis of alkynyl derivatives of the related thieno[3,2-b]thiophene (B52689) core has been successfully achieved using Sonogashira conditions, suggesting the feasibility of this transformation on the thienopyridine system. researchgate.net
Typical conditions for Sonogashira coupling reactions are summarized in the table below.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | THF |
| Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene |
| 2-Iodoaniline | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Bu₄NOH | THF |
This table presents general conditions commonly used in Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or sulfonate and an amine. wikipedia.orglibretexts.org This reaction has become a vital tool in organic synthesis, as the C-N bond is ubiquitous in pharmaceuticals and natural products. wikipedia.org The reaction is known for its broad substrate scope, tolerating a wide variety of primary and secondary amines and numerous aryl and heteroaryl coupling partners. acsgcipr.org The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org
Functionalization of the this compound core via Buchwald-Hartwig amination would allow for the direct installation of diverse amine functionalities. A halo-substituted thienopyridine would serve as the electrophilic partner. The reaction has been successfully applied in cascade sequences to synthesize other fused pyridine systems like pyrido[2,3-d]pyrimidines, demonstrating its utility in complex heterocyclic chemistry. rsc.org The choice of a suitable phosphine (B1218219) ligand is crucial for the success of the reaction, with different generations of ligands developed to handle increasingly challenging substrates. wikipedia.org
A summary of typical catalyst and base combinations for this reaction is provided below.
| Ligand Generation | Typical Ligand(s) | Amine Scope | Halide Scope | Typical Base |
| First Generation | P(o-tolyl)₃ | Secondary amines | Ar-I, Ar-Br | NaOt-Bu |
| Second Generation | BINAP, DPPF | Primary & secondary amines | Ar-I, Ar-Br, Ar-OTf | NaOt-Bu, Cs₂CO₃ |
| Third Generation (Bulky Biaryl) | XPhos, SPhos, RuPhos | Wide range of amines, amides | Ar-Cl, Ar-Br, Ar-I | NaOt-Bu, K₃PO₄ |
This table illustrates the evolution and general scope of Buchwald-Hartwig amination catalyst systems.
Functional Group Interconversions on Existing Substituents
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that involve converting one functional group into another without altering the carbon skeleton. organic-chemistry.org For the this compound core, FGIs are essential for preparing derivatives for further coupling reactions or for fine-tuning biological activity. researchgate.net
A key FGI is the halogenation of the thiophene ring, which is often a prerequisite for the cross-coupling reactions discussed previously. For instance, bromination of the related 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleus with bromine in acetic acid has been reported to produce the corresponding 2-bromo derivative, demonstrating a viable method for installing a coupling handle. nih.gov Other important FGIs could include:
Reduction of a nitro group: A nitro group, introduced via electrophilic nitration, can be reduced to a primary amine using various reagents (e.g., SnCl₂, H₂/Pd-C). This amine can then be further functionalized.
Hydrolysis of an ester: An ester group on the ring can be hydrolyzed to a carboxylic acid, which can then be converted into an amide or other derivatives.
Oxidation/Reduction of side chains: Substituents attached to the core can be modified. For example, a hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid.
These transformations rely on standard and well-established organic chemistry methods to modify substituents on the stable thienopyridine core. researchgate.net
Ring Modification and Rearrangement Chemistry of the Fused System
The modification or rearrangement of the fused this compound ring system itself represents a more complex class of chemical transformations. Such reactions, which alter the core carbon-heteroatom framework, include ring expansion, ring contraction, and other skeletal rearrangements. wikipedia.org
Ring Expansion: These reactions increase the size of one of the rings in the fused system. For example, reactions like the Tiffeneau-Demjanov rearrangement can expand a carbocyclic ring by one carbon via the rearrangement of a carbocation intermediate. wikipedia.org Photochemical methods have also been used to induce ring expansion in certain pyridine derivatives to form azepines.
Ring Contraction: Conversely, ring contraction reactions reduce ring size. The Favorskii rearrangement, for instance, can convert a cyclic α-halo ketone into a ring-contracted carboxylic acid derivative. wikipedia.org Carbocation-mediated ring contractions are also known, often driven by the formation of a more stable ring system or a more stable carbocation. chemistrysteps.comyoutube.commasterorganicchemistry.com
While these types of rearrangements are well-documented for various carbocyclic and heterocyclic systems, their specific application to the this compound fused system is not extensively reported in the scientific literature. researchgate.net Research on this scaffold has predominantly focused on its synthesis and the functionalization of the intact core rather than its skeletal rearrangement. researchgate.net
Design and Synthesis of 4,5,6,7 Tetrahydrothieno 3,2 B Pyridine Analogs and Libraries
Rational Design Principles for Scaffold Modification
The design of novel analogs of 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A primary strategy involves bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve biological activity.
A notable example is the use of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) (THTP) nucleus as a bioisostere for the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) ring system. nih.gov This design choice was based on the observation that 3-thienylmethylamine (B1225077) showed greater potency as an inhibitor of human phenylethanolamine N-methyltransferase (hPNMT) and better selectivity against the α2-adrenoceptor compared to benzylamine. nih.gov By constraining the side chain of the more potent thienylmethylamine into a rigid THTP ring system, researchers hypothesized it would lead to superior hPNMT inhibitory potency and selectivity. nih.gov
Molecular modeling confirms that the thiophene (B33073) ring of a THTP derivative can occupy the same active site region as the benzene (B151609) ring of a corresponding THIQ compound. nih.gov This structural superposition allows chemists to translate the well-understood structure-activity relationships (SAR) of THIQ inhibitors to the THTP scaffold. For instance, substituents known to confer potency and selectivity when placed at the 3- and 7-positions of the THIQ ring can be strategically placed at the corresponding 2- and 6-positions of the THTP scaffold. nih.gov This rational approach allows for the targeted design of new ligands with potentially improved biological profiles. nih.govmdpi.com
Synthesis of Substituted this compound Derivatives
The synthesis of the this compound core and its derivatives is achieved through several established synthetic routes. A common and versatile method is the Pictet-Spengler reaction. This reaction typically involves the cyclization of a β-thienylethylamine with an aldehyde or ketone. For the synthesis of the parent scaffold, 2-(thiophen-3-yl)ethanamine is reacted with an equivalent of formaldehyde (B43269), often using polyoxymethylene as the formaldehyde source, followed by acid-catalyzed cyclization. guidechem.com
The synthesis of derivatives with substituents on the thiophene ring can be accomplished by using appropriately substituted thiophene precursors. For instance, the synthesis of THTPs with nitro, cyano, methyl, or acetyl groups at the 2-position can be achieved by starting with a 2-substituted thiophene. nih.gov
An alternative strategy involves modifying the THTP core after its formation. For example, 2-bromo-THTPs can be prepared via the direct bromination of the pre-formed THTP ring system using bromine in acetic acid. nih.gov Another powerful method for creating the initial substituted thiophene ring is the Gewald reaction, which can produce polysubstituted 2-aminothiophenes that serve as versatile intermediates for further elaboration into thieno-fused pyridine (B92270) systems. researchgate.netmdpi.com
| Synthetic Method | Key Reactants | Product Type | Reference |
| Pictet-Spengler Reaction | 2-(Thiophen-3-yl)ethanamine, Formaldehyde source | Unsubstituted THTP core | guidechem.com |
| Pictet-Spengler Cyclization | Substituted β-thienylethylamine, Aldehyde/Ketone | Substituted THTP derivatives | nih.gov |
| Post-cyclization Bromination | THTP, Bromine, Acetic Acid | 2-Bromo-THTP derivatives | nih.gov |
| Gewald Reaction | Ketone/Aldehyde, α-cyanoester, Sulfur | 2-Aminothiophene intermediates | mdpi.com |
Exploration of Structural Diversity via Scaffold Derivatization
The this compound scaffold offers multiple positions for derivatization, allowing for a thorough exploration of chemical space to optimize biological activity. Modifications can be introduced at the nitrogen atom of the piperidine (B6355638) ring or at various positions on the thiophene ring.
N-Substitution: The secondary amine of the piperidine ring is a common site for modification. It can be functionalized to introduce a wide variety of substituents, which can modulate the compound's solubility, cell permeability, and target engagement. For example, a series of N'-substituted benzylidene-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetohydrazide derivatives were synthesized to explore their antileishmanial activity. researchgate.net
Thiophene Ring Substitution: The thiophene moiety, particularly the C2 position, is another key site for introducing diversity. As seen in the rational design of hPNMT inhibitors, substituents like bromo, nitro, and cyano groups at the C2 position significantly influence potency and selectivity. nih.gov The combination of substituents at different positions, such as 2,6-disubstituted THTPs, allows for fine-tuning of the molecule's interaction with its biological target. nih.gov The construction of a library of 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives for screening as fungicides further illustrates the derivatization of the scaffold to achieve novel biological functions. mdpi.comnih.gov
| Position of Derivatization | Type of Substituent | Purpose / Example Activity | Reference |
| Piperidine Nitrogen (N-5) | Acetohydrazide derivatives | Antileishmanial | researchgate.net |
| Thiophene Ring (C-2) | Bromo, Nitro, Cyano, Methyl | hPNMT Inhibition | nih.gov |
| Thiophene Ring (C-2) & Piperidine Ring (C-6) | Disubstitution (e.g., 2-Bromo, 6-Methyl) | hPNMT Inhibition | nih.gov |
| Fused System | Tetrazolo ring fusion | Antifungal | mdpi.comnih.gov |
Parallel Synthesis and Combinatorial Chemistry Approaches
The modular nature of the synthetic routes to this compound derivatives makes this scaffold highly suitable for parallel synthesis and combinatorial chemistry. These high-throughput techniques enable the rapid generation of large libraries of related compounds, which can be screened to identify hits against various biological targets.
The Pictet-Spengler reaction, a key step in many syntheses of this scaffold, is particularly amenable to a combinatorial approach. By using a diverse set of β-thienylethylamines and a variety of aldehydes, a matrix of products can be generated efficiently. This strategy was implicitly used in the creation of a library of this compound derivatives that were evaluated for their potential as fungicide agents. mdpi.comnih.gov
Modern automated synthesis platforms, including those based on continuous flow chemistry, are well-suited for this type of library production. chemrxiv.org Such systems allow for the sequential combination of different building blocks in a matrix-like fashion, facilitating the exploration of multiple diversity vectors in a single, automated run. This approach significantly accelerates the drug discovery process by rapidly providing structure-activity relationship (SAR) data for a new chemical series.
Diversity-Oriented Synthesis (DOS) of Thienopyridine Libraries
Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to produce collections of structurally diverse and complex small molecules, often enriched in three-dimensional features, from a common starting material. broadinstitute.org While parallel synthesis focuses on creating analogs around a central scaffold, DOS aims to generate a wider range of distinct molecular skeletons.
The thienopyridine core can serve as a "privileged substructure" in a DOS pathway. nih.gov Starting from a common this compound intermediate, different reaction pathways can be employed to introduce skeletal diversity. For example, tandem cyclization strategies or multi-component reactions could be used to append new ring systems to the thienopyridine core, creating a library of polyheterocycles with varied fused ring sizes and functionalities. nih.gov This approach allows for the exploration of a much broader region of chemical space than traditional combinatorial chemistry, increasing the probability of discovering compounds with novel biological activities. The modular and efficient methods inherent to DOS can also rapidly provide initial SAR data for these novel and complex structures. broadinstitute.org
Advanced Spectroscopic and Structural Characterization of 4,5,6,7 Tetrahydrothieno 3,2 B Pyridine Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides comprehensive data on the chemical environment, connectivity, and spatial proximity of atoms within the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine framework.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer primary insights into the molecular structure by identifying the different chemical environments of the hydrogen and carbon atoms. The chemical shift (δ), measured in parts per million (ppm), for each nucleus is indicative of its local electronic environment.
While detailed spectral data for the unsubstituted parent compound is not extensively published, analysis of closely related derivatives provides valuable insight. For instance, the characterization of various substituted 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine compounds, which contain the 4,5,6,7-tetrahydrothieno pyridine (B92270) core, reveals characteristic chemical shifts. nih.gov The protons on the thiophene (B33073) ring typically appear in the aromatic region (around 7.0-7.6 ppm), while the aliphatic protons of the tetrahydro-pyridine ring resonate further upfield.
The table below shows representative ¹H and ¹³C NMR data for a derivative, 5-(4-Chlorophenyl)-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine, which incorporates the target scaffold. nih.gov
| Group | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Thiophene | H-2 | 7.58 (d, J = 5.4 Hz) | - |
| Thiophene | H-3 | 7.42 (d, J = 5.4 Hz) | - |
| Tetrahydro-pyridine | H-4 | 4.60 (dd, J = 9.9, 7.1 Hz) | 39.25 |
| Tetrahydro-pyridine | H-6 | 3.77 (dd, J = 16.7, 7.1 Hz) | 29.15 |
| Tetrahydro-pyridine | H-6' | 3.49 (dd, J = 16.7, 10.0 Hz) | 29.15 |
| Thiophene Ring | C-2, C-3 | - | 130.71, 129.96 |
| Thiophene Ring | C-3a, C-7a | - | 127.08, 117.69 |
Data obtained in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C NMR. nih.gov
Two-dimensional NMR experiments are indispensable for establishing the precise connectivity and spatial relationships between atoms, which is crucial for confirming the isomeric structure and stereochemistry.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons on the thiophene ring (H-2 and H-3) and among the adjacent protons in the tetrahydro-pyridine ring (H-4 with H-5, and H-6 with H-7).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). This technique is used to definitively assign the ¹³C signals based on the already assigned ¹H signals. For the target molecule, it would link the signals of H-2, H-3, H-4, H-6, and H-7 to their respective carbon atoms C-2, C-3, C-4, C-6, and C-7.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is critical for piecing together the molecular skeleton. Key HMBC correlations would be expected from the protons at C-4 to the thiophene ring carbons (C-3a and C-3), and from the protons at C-7 to the thiophene ring carbons (C-7a and C-2), confirming the fusion of the two rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In the tetrahydro-pyridine ring, NOESY could reveal through-space interactions between axial and equatorial protons, helping to define the ring's conformation in solution.
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and torsional angles.
While a specific crystal structure for the parent this compound is not publicly available, studies on related thienopyridine isomers offer valuable insights into the forces that govern their solid-state assembly. Thienopyridine systems are often highly planar, which facilitates tight crystal packing through intermolecular forces. nih.gov Key interactions typically include:
Hydrogen Bonding: If N-H protons are present (as in the protonated hydrochloride salt), they can act as strong hydrogen bond donors, interacting with acceptor atoms like chloride ions or nitrogen atoms on adjacent molecules.
π-π Stacking: The electron-rich thiophene ring and the pyridine ring can engage in π-π stacking interactions, where the planes of the aromatic rings align, contributing significantly to the stability of the crystal lattice. nih.gov
Disrupting these strong intermolecular forces through chemical modification is a known strategy to alter physical properties like solubility. nih.gov
Unlike the planar thiophene ring, the saturated 4,5,6,7-tetrahydro-pyridine ring is non-planar. In the crystalline state, it would be locked into a specific low-energy conformation. Based on the analysis of similar six-membered heterocyclic rings, the tetrahydro-pyridine portion of the molecule would likely adopt a semi-chair or twist-boat conformation to minimize steric and torsional strain. The exact conformation, including the specific puckering of the ring and whether substituents are in pseudo-axial or pseudo-equatorial positions, can only be definitively determined through X-ray diffraction analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a critical technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to deduce a unique molecular formula, distinguishing between compounds that have the same nominal mass.
For the parent compound this compound, the exact mass can be calculated from its molecular formula, C₇H₉NS. This calculated mass can then be compared to the experimentally measured value. Research on derivatives confirms the utility of this technique. For example, the HRMS data for 5-(4-Bromophenyl)-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine showed an experimental mass that matched the calculated mass to within 0.00027 Da, unequivocally confirming its molecular formula. nih.gov
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ (Da) | Found Mass [M+H]⁺ (Da) | Reference |
| This compound | C₇H₉NS | 140.05284 | (Not Reported) | - |
| 5-(4-Bromophenyl) derivative | C₁₃H₁₀BrN₄S | 332.98041 | 332.98068 | nih.gov |
| 5-(4-Chlorophenyl) derivative | C₁₃H₁₀ClN₄S | 289.03092 | 289.03098 | nih.gov |
This high degree of accuracy is essential for validating the identity of newly synthesized compounds and distinguishing them from potential isomers or byproducts.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound and its derivatives by identifying their constituent functional groups. The vibrational modes of the molecule, which correspond to the stretching and bending of specific bonds, are unique and provide a molecular fingerprint.
The FT-IR and Raman spectra of the this compound scaffold are characterized by distinct bands corresponding to the thiophene ring, the saturated piperidine (B6355638) ring, and the C-S-C linkage. The heteroaromatic thiophene portion of the molecule gives rise to characteristic C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the thiophene ring are expected to produce bands in the 1600-1400 cm⁻¹ range. The C-S stretching modes, fundamental to the thiophene ring, are generally found at lower wavenumbers, typically between 800 and 600 cm⁻¹.
For the tetrahydro-pyridine portion, the aliphatic C-H stretching vibrations of the methylene (B1212753) (CH₂) groups are prominent in the 3000-2850 cm⁻¹ region of the spectrum. researchgate.net The corresponding bending vibrations, such as scissoring and wagging, appear in the 1470-1430 cm⁻¹ and 1370-1170 cm⁻¹ regions, respectively. A key feature for this part of the molecule is the secondary amine (N-H) group. The N-H stretching vibration is typically observed as a moderate to weak band in the 3500-3300 cm⁻¹ range. The corresponding N-H in-plane bending vibration can be found near 1550-1490 cm⁻¹. researchgate.net The C-N stretching vibrations of the aliphatic amine are usually located in the 1250-1020 cm⁻¹ region.
Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the aromatic ring stretching modes and C-S vibrations tend to produce strong and easily identifiable signals, aiding in a comprehensive structural analysis. researchgate.netconferenceworld.in
Table 1: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Intensity |
| C-H Stretching | Thiophene Ring | 3100 - 3000 | 3110 - 3080 | Medium-Weak |
| C-H Stretching | CH₂ (Aliphatic) | 3000 - 2850 | 2930 - 2860 | Strong |
| N-H Stretching | Secondary Amine | 3500 - 3300 | Weak | Medium-Weak |
| C=C Stretching | Thiophene Ring | 1600 - 1400 | Strong | Strong |
| N-H Bending | Secondary Amine | 1550 - 1490 | 1552 - 1490 | Medium |
| CH₂ Bending | Aliphatic | 1470 - 1430 | 1470 - 1430 | Medium |
| C-N Stretching | Aliphatic Amine | 1250 - 1020 | 1250 - 1020 | Medium |
| C-S Stretching | Thiophene Ring | 800 - 600 | 800 - 600 | Medium-Strong |
Chiroptical Spectroscopy (CD, ORD) for Chiral Derivatives
While the parent this compound molecule is achiral, the introduction of one or more substituents at stereogenic centers on the piperidine or thiophene ring can result in chiral derivatives. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the stereochemical characterization of these enantiomers. These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light.
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD curve shows a plain curve far from an absorption band and exhibits anomalous dispersion, characterized by peaks and troughs, in the vicinity of a Cotton effect. ORD and CD are mathematically related through the Kronig-Kramers transforms and provide complementary information. Historically, ORD was widely used to determine the absolute configuration of chiral molecules, and it remains a valuable tool for confirming stereochemical assignments and studying conformational equilibria in solution. The specific rotation at the sodium D-line ([α]D) is a standard parameter derived from ORD measurements used to characterize chiral compounds.
The synthesis of specific enantiomers of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, an isosteric system, highlights the importance of stereochemistry in this class of compounds, making chiroptical analysis a critical component of their characterization. nih.gov
Table 2: Illustrative Chiroptical Data for a Hypothetical Chiral Derivative
| Technique | Parameter | Wavelength (nm) | Observed Value | Stereochemical Implication |
| CD | Cotton Effect | ~270 | Positive | Correlates to R/S configuration at a specific center |
| CD | Molar Ellipticity [θ] | ~270 | +15,000 deg·cm²·dmol⁻¹ | Magnitude reflects conformational rigidity/chromophore environment |
| ORD | Specific Rotation | 589 (Na D-line) | +45° | Standard characterization for a specific enantiomer |
| ORD | Peak of Cotton Effect | ~280 | Positive | Confirms sign of the Cotton effect observed in CD |
| ORD | Trough of Cotton Effect | ~260 | Negative | Confirms sign of the Cotton effect observed in CD |
In-Depth Computational Analysis of this compound Remains Largely Unexplored
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical chemistry studies focused specifically on the parent compound this compound. While its derivatives and isomers have been the subject of various research endeavors, including synthesis and biological activity evaluation, detailed quantum chemical analyses of the core molecule as requested are not readily found in published research.
Computational chemistry serves as a powerful tool for elucidating the fundamental properties of molecules, offering insights that complement experimental findings. Methods like Density Functional Theory (DFT) and ab initio calculations are standard for predicting molecular characteristics. These studies typically involve the determination of optimized molecular geometries, which correspond to the lowest energy conformation of the molecule. From this, various energetic properties can be calculated.
Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energies and spatial distributions of these orbitals help predict how the molecule will interact with other chemical species. Reactivity indices derived from these calculations provide quantitative measures of chemical behavior. Another important aspect is the calculation of the electrostatic potential surface, which maps the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.
Computational methods are also extensively used to predict spectroscopic properties, aiding in the identification and characterization of compounds. Theoretical calculations can provide predicted Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra). Comparing these predicted spectra with experimental data is a common practice for structure verification.
Despite the utility of these computational methods, specific studies detailing the optimized geometry, FMO analysis, electrostatic potential surface, predicted NMR spectra, or calculated vibrational frequencies for this compound are not present in the accessible scientific literature. While research exists on related structures, such as the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) isomer and various substituted derivatives, a focused computational investigation on the electronic and structural properties of the parent [3,2-b] compound has not been published. Consequently, the detailed data tables and in-depth research findings for the specific subsections requested cannot be provided at this time.
Computational and Theoretical Chemistry Studies on 4,5,6,7 Tetrahydrothieno 3,2 B Pyridine
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine core. Density Functional Theory (DFT) calculations are frequently employed to map out the potential energy surfaces of synthetic routes, identify intermediates, and characterize the transition states that govern reaction rates and selectivity.
Two common synthetic pathways for constructing the thieno[3,2-b]pyridine (B153574) scaffold are the Pictet-Spengler and the Gewald reactions. Computational studies on analogous systems have shed light on the mechanistic intricacies of these transformations.
For the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, theoretical studies have focused on the cyclization step. uchile.clwikipedia.orgjk-sci.comnrochemistry.com DFT calculations help in determining the activation energies for the formation of different regioisomers, explaining the observed experimental outcomes under various pH conditions. uchile.cl The reaction typically proceeds through the formation of an iminium ion, followed by an intramolecular electrophilic substitution. wikipedia.orgnrochemistry.com Transition state analysis allows for the precise determination of the geometry of the activated complex and the energetic barrier that must be overcome for the reaction to proceed.
The Gewald reaction, a one-pot synthesis of 2-aminothiophenes, is another key method for building the thiophene (B33073) ring of the thieno[3,2-b]pyridine system. chemrxiv.orgsemanticscholar.orgresearchgate.net Computational investigations of the Gewald reaction mechanism have revealed a complex interplay of intermediates. chemrxiv.org DFT studies have shown that the reaction is initiated by a Knoevenagel-Cope condensation, followed by the opening of the elemental sulfur ring to form polysulfide intermediates. chemrxiv.org Transition state calculations are crucial in understanding the decomposition of these polysulfides and the final cyclization to the thiophene product. chemrxiv.org
A summary of typical data obtained from transition state analysis for a hypothetical reaction step is presented in Table 1.
Table 1: Hypothetical Transition State Analysis Data for a Cyclization Step
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Activation Energy (ΔE‡) | 25.5 | kcal/mol | The energy barrier for the reaction to occur. |
| Gibbs Free Energy of Activation (ΔG‡) | 35.2 | kcal/mol | The free energy barrier at a given temperature. |
| Imaginary Frequency | -350 | cm-1 | Confirms the structure is a true transition state. |
| Key Bond Distance (forming) | 2.1 | Å | The distance between the two atoms forming a new bond in the transition state. |
Intermolecular Interactions and Non-Covalent Bonding Analysis
The study of intermolecular interactions is critical for understanding the solid-state properties, crystal packing, and biological activity of this compound derivatives. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Hirshfeld surface analysis are used to visualize and quantify these weak interactions. nih.govnih.govresearchgate.netresearchgate.netijnc.ir
These analyses can identify and characterize various types of non-covalent bonds, including conventional and non-conventional hydrogen bonds, π-π stacking, and van der Waals forces, which dictate the supramolecular assembly of these molecules in the solid state. nih.govnih.govmdpi.comnih.govijlpr.com For instance, the analysis of crystal structures of related heterocyclic compounds reveals that N–H···N and C–H···S hydrogen bonds often play a significant role in their crystal packing. nih.govmdpi.com
QTAIM analysis provides quantitative information about the strength and nature of these interactions by examining the topological properties of the electron density at bond critical points. researchgate.netresearchgate.netijnc.ir NCI plots, on the other hand, offer a qualitative and visually intuitive representation of non-covalent interactions in three-dimensional space. nih.govresearchgate.net
The types of intermolecular interactions and their typical calculated energies are summarized in Table 2.
Table 2: Common Intermolecular Interactions and Their Calculated Energies
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | N-H | N | -5 to -15 |
| Hydrogen Bond | C-H | S | -1 to -4 |
| π-π Stacking | Thiophene Ring | Pyridine (B92270) Ring | -2 to -5 |
| van der Waals | Various | Various | -0.5 to -2 |
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of flexible molecules like this compound and its derivatives. researchgate.netnih.govresearchgate.netmdpi.commdpi.comfrontiersin.orgchemrxiv.orgnih.govbiorxiv.orgnih.govsemanticscholar.org By simulating the atomic motions over time, MD can reveal the preferred conformations of a molecule in different environments, such as in solution or when bound to a biological target. researchgate.netnih.govmdpi.commdpi.comfrontiersin.orgchemrxiv.orgnih.govbiorxiv.orgnih.govsemanticscholar.org
For derivatives of this compound, such as the antiplatelet drug prasugrel, MD simulations have been used to understand the interplay between intramolecular and intermolecular interactions in solution, which can influence its polymorphic transformations. researchgate.net These simulations can track the dihedral angles of key rotatable bonds, providing a detailed picture of the molecule's flexibility and the barriers to conformational change.
The results of MD simulations are often analyzed by clustering the trajectories to identify the most populated conformational states. The relative free energies of these conformations can then be estimated to determine their stability. This information is invaluable for understanding structure-activity relationships and for the design of new drugs with optimized conformational properties.
A summary of typical output from a conformational analysis is presented in Table 3.
Table 3: Hypothetical Conformational Analysis of a this compound Derivative
| Conformer | Population (%) | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |
|---|---|---|---|
| A | 65 | 0.0 | 60 |
| B | 25 | 1.2 | -60 |
| C | 10 | 2.5 | 180 |
Advanced Chemical Applications of 4,5,6,7 Tetrahydrothieno 3,2 B Pyridine Scaffolds
Applications as Building Blocks in Organic Synthesis
The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine nucleus is a foundational building block for constructing more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. researchgate.netchemimpex.com Its inherent structural features allow for functionalization at multiple positions, enabling the synthesis of diverse libraries of compounds. nih.govmdpi.com
Researchers have utilized this scaffold to synthesize a range of derivatives with significant biological activities. nih.gov For example, it is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and has been incorporated into molecules developed as anti-inflammatory, anti-rheumatoid arthritis, antiviral, and antiplatelet agents. nih.govchemimpex.com
A notable application is in the development of novel fungicides. A library of derivatives based on the this compound scaffold was synthesized and evaluated for antifungal properties. mdpi.com Several of these compounds demonstrated promising activity against plant pathogenic fungi such as C. arachidicola, R. solani, and S. sclerotiorum, with EC50 values in the low microgram-per-milliliter range. mdpi.comnih.gov This research highlights the scaffold's potential as a lead structure for creating new and effective agrochemicals. nih.gov The synthesis often involves modifying the nitrogen atom of the pyridine (B92270) ring or substituting positions on the thiophene (B33073) ring to tune the biological and chemical properties of the final compounds. mdpi.comnih.gov
Table 1: Examples of Derivatives Synthesized from the this compound Scaffold
| Derivative Class | Target Application | Research Findings |
|---|---|---|
| 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridines | Fungicides | Compounds showed potent activity against various plant fungi, with EC50 values as low as 4.61 μg/mL. mdpi.comnih.gov |
| Substituted Thienopyridines | Pharmaceuticals | Serves as a key intermediate for drugs targeting neurological disorders and as a core for anti-inflammatory and antiviral agents. nih.govchemimpex.com |
| Bioisosteres of Tetrahydroisoquinolines | Enzyme Inhibitors | Used to synthesize inhibitors of human phenylethanolamine N-methyltransferase (hPNMT) by acting as a bioisostere for the tetrahydroisoquinoline ring system. nih.gov |
Role as Ligands in Homogeneous Catalysis
The incorporation of nitrogen and sulfur heterocycles into ligands is a well-established strategy in the design of homogeneous catalysts. The electronic properties and steric profile of the this compound scaffold make it an intriguing, though not yet extensively explored, candidate for ligand development.
In homogeneous catalysis, ligands play a crucial role by binding to a metal center and modulating its reactivity, stability, and selectivity. mdpi.comnih.gov Pincer-type ligands, which bind to a metal in a tridentate fashion, are particularly valued for the stability they impart to the resulting metal complex. mdpi.com N-heterocycles like pyridine are frequently used as the central core of these pincer ligands.
The this compound structure can serve as a rigid backbone for such ligands. Functional groups capable of coordinating with a metal, such as phosphines or amines, can be introduced onto the scaffold. The design of these ligands allows for precise control over the electronic and steric environment of the metal catalyst, which is essential for achieving high efficiency and selectivity in catalytic transformations. mdpi.com While specific applications of the this compound scaffold itself in widely-used catalytic systems are still emerging, the principles of catalyst design strongly support its potential in this area.
Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance, particularly in the pharmaceutical industry. This is achieved using chiral catalysts, which are typically metal complexes bearing chiral ligands. mdpi.comnih.gov The development of novel chiral ligands is a central focus of this field. dicp.ac.cn
Creating chiral variants of the this compound scaffold would allow for its use in asymmetric catalysis. Chirality could be introduced by attaching a chiral substituent to the pyridine nitrogen or the thiophene ring, or by resolving the scaffold itself if it is rendered chiral through substitution. These chiral ligands could then be complexed with transition metals like palladium, rhodium, or copper to generate catalysts for asymmetric reactions. mdpi.com
Although detailed studies on the use of chiral this compound ligands in enantioselective catalysis are not yet broadly published, the foundational principles are well-established with related pyridine-based chiral ligands. researchgate.netresearchgate.net For instance, chiral pyridine-oxazoline and bipyridine ligands have been used successfully in a variety of asymmetric transformations. dicp.ac.cn The rigid nature of the thieno-fused ring system could offer unique steric control, potentially leading to high levels of enantioselectivity in catalytic reactions. researchgate.net
Integration into Advanced Functional Materials
The unique electronic and structural properties of thiophene-containing compounds have led to their extensive use in the development of advanced functional materials.
The this compound scaffold can be envisioned as a monomeric unit for polymer synthesis. By introducing reactive functional groups at two or more positions on the scaffold, it can be polymerized to form novel materials. For example, functional groups that can participate in cross-coupling reactions or traditional condensation polymerizations would allow for the integration of this heterocyclic unit into a polymer backbone. The resulting polymers would possess unique properties conferred by the rigid, heteroatomic scaffold, potentially leading to materials with tailored thermal stability, solubility, and mechanical properties.
Thiophene-based materials are at the forefront of research into organic electronic materials, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netrsc.orgsemanticscholar.org The performance of these materials relies heavily on the presence of an extended π-conjugated system, which facilitates charge transport. Fused thiophene rings, such as thieno[3,2-b]thiophene (B52689) and dithieno[3,2-b:2′,3′-d]thiophene (DTT), are particularly effective building blocks because they enforce planarity and enhance intermolecular π-π stacking. researchgate.netmdpi.com
However, the this compound scaffold, in its saturated form, is not suitable for creating conductive polymers. The sp³-hybridized carbon atoms in the hydrogenated pyridine ring disrupt the π-conjugation between the thiophene ring and any adjacent aromatic units. This interruption prevents the delocalization of electrons along the polymer backbone, which is a fundamental requirement for electrical conductivity. For applications in organic electronics, the fully aromatic, non-hydrogenated thieno[3,2-b]pyridine (B153574) core is used instead, as it contributes to the necessary extended π-conjugated system.
Supramolecular Chemistry and Self-Assembly Research
Extensive research into the applications of the this compound scaffold has primarily focused on its utility in medicinal chemistry, particularly in the development of novel therapeutic agents. However, a thorough review of scientific literature reveals a significant gap in the exploration of this versatile scaffold within the fields of supramolecular chemistry and self-assembly.
Investigations into the non-covalent interactions, host-guest chemistry, and the formation of ordered supramolecular structures based on the this compound core are not prominently featured in published research. The inherent structural and electronic properties of the thienopyridine moiety, such as its aromaticity, potential for hydrogen bonding, and π-π stacking interactions, suggest that it could be a valuable building block for the construction of complex supramolecular architectures. Nevertheless, at present, there is a lack of specific studies detailing the design, synthesis, and characterization of self-assembling systems or host-guest complexes derived from this particular heterocyclic system.
Consequently, detailed research findings, including data on association constants, thermodynamic parameters of binding, or structural analysis of self-assembled architectures involving the this compound scaffold, are not available in the current body of scientific literature. This indicates a potential area for future research, where the unique characteristics of this scaffold could be leveraged to create novel functional materials and systems based on the principles of supramolecular chemistry.
Future Research Directions and Unexplored Avenues in 4,5,6,7 Tetrahydrothieno 3,2 B Pyridine Research
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine core, such as the Pictet-Spengler reaction, often rely on harsh conditions or multi-step procedures that can be inefficient. researchgate.net Future research should prioritize the development of more sustainable and efficient synthetic strategies. This includes exploring green chemistry principles, such as the use of environmentally benign solvents, catalytic methods to minimize waste, and microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net The development of one-pot, multicomponent reactions would represent a significant advance, allowing for the rapid assembly of complex derivatives from simple starting materials, thereby increasing efficiency and atom economy. researchgate.net Investigating novel catalytic systems, potentially involving transition metals or organocatalysts, could open pathways to previously inaccessible derivatives and enable enantioselective syntheses, which are crucial for pharmaceutical applications. nih.gov
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The known chemical transformations of this compound largely involve functionalization of the pyridine (B92270) nitrogen or substitution on the thiophene (B33073) ring. prepchem.commdpi.com However, the full scope of its reactivity is far from exhausted. Future studies should aim to uncover new reactivity patterns. For instance, selective C-H activation at various positions on the fused ring system could provide a direct and efficient method for introducing new functional groups, bypassing the need for pre-functionalized starting materials. The diastereoselective or enantioselective functionalization of the saturated pyridine ring is another underexplored area that could yield novel chiral ligands or drug candidates. Furthermore, investigating the behavior of the thienopyridine scaffold in pericyclic reactions, such as cycloadditions, could lead to the synthesis of entirely new and complex heterocyclic frameworks with unique properties. chemimpex.com
Advancements in Computational Modeling for Complex Thienopyridine Systems
Computational chemistry offers powerful tools to predict and understand the behavior of complex molecules, accelerating the design and discovery process. jchemlett.com Future research should leverage advancements in computational modeling to explore the this compound system more deeply. Quantum mechanics calculations, such as Density Functional Theory (DFT), can be employed to elucidate reaction mechanisms, predict sites of reactivity, and understand the electronic structure of the scaffold and its derivatives. mdpi.com Molecular dynamics (MD) simulations can provide insights into the conformational preferences of these molecules and their interactions with biological targets like proteins and enzymes. jchemlett.com This information is invaluable for structure-based drug design, allowing for the in silico screening of virtual libraries and the rational design of derivatives with enhanced potency and selectivity. nih.gov Such models can also predict physicochemical properties, helping to optimize drug candidates for better bioavailability and reduced toxicity. mdpi.com
Expanding the Scope of Material Science and Catalytic Applications
While the primary focus of research on this compound has been in pharmaceuticals and agrochemicals, its unique electronic and structural features suggest significant potential in other fields. chemimpex.commdpi.comnih.gov In material science, the thiophene moiety is a well-known component of conductive polymers. Future research could explore the synthesis of polymers incorporating the tetrahydrothieno[3,2-b]pyridine unit to create novel organic semiconductors, electroluminescent materials for OLEDs, or sensors. chemimpex.com The rigid, heterocyclic structure also makes it a promising candidate for creating metal-organic frameworks (MOFs) with potential applications in gas storage or catalysis. In the realm of catalysis, derivatives of this scaffold could serve as novel ligands for transition metal catalysts. The combination of a "soft" sulfur donor and a "hard" nitrogen donor could lead to unique catalytic activities in cross-coupling reactions or asymmetric synthesis. acs.org
A recent study highlighted the potential of this compound derivatives as antifungal agents. Several synthesized compounds demonstrated significant activity against various plant pathogenic fungi.
| Compound ID | Fungus | EC₅₀ (µg/mL) |
| I-1 | C. arachidicola | 5.11 |
| R. solani | 6.13 | |
| S. sclerotiorum | 4.61 | |
| I-5 | C. arachidicola | 6.23 |
| R. solani | 5.42 | |
| S. sclerotiorum | 6.01 | |
| I-7 | C. arachidicola | 4.98 |
| R. solani | 6.66 | |
| S. sclerotiorum | 5.23 | |
| I-12 | C. arachidicola | 5.34 |
| R. solani | 4.87 | |
| S. sclerotiorum | 5.09 | |
| Data sourced from a study on novel fungicide lead scaffolds. mdpi.comnih.gov |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Q & A
Q. What are the key considerations for optimizing the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives in laboratory settings?
- Methodological Answer: The synthesis often involves cyclization reactions. For example, cyclocondensation of 2-chlorobenzylamine with thiophene derivatives under acidic conditions (e.g., HCl) yields the core structure. Paraformaldehyde is used as a methylene donor in Mannich-type reactions to introduce substituents at the 5-position . Solvent choice (e.g., toluene) and temperature control (50–80°C) are critical to avoid side reactions. Post-synthesis purification via recrystallization or chromatography ensures high purity (>99%) .
Q. How should researchers characterize the physicochemical properties of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives to ensure compound integrity?
- Methodological Answer: Key parameters include:
- LogP (6.036) and PSA (31.48 Ų): Determined via reverse-phase HPLC or computational tools to assess lipophilicity and solubility .
- Melting point (95°C): Measured using differential scanning calorimetry (DSC) to confirm crystallinity .
- Refractive index (1.652): Validated via polarimetry for structural consistency .
- Spectroscopic data: NMR (¹H/¹³C) and FT-IR confirm functional groups and regiochemistry .
Q. What safety protocols are essential when handling 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride in experimental settings?
- Methodological Answer: Use PPE (gloves, goggles) due to its irritant properties (R36/37/38). Store in airtight containers at room temperature to prevent hydrolysis. In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets (SDS) for emergency measures .
Advanced Research Questions
Q. What methodological approaches are employed to evaluate the structure-activity relationships (SAR) of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives in antimicrobial research?
- Methodological Answer:
- Substitution patterns: Introducing triazolylmethyl groups at the 5-position enhances antifungal activity (e.g., against Candida albicans) by improving target binding .
- In vitro assays: MIC (Minimum Inhibitory Concentration) tests combined with time-kill kinetics quantify efficacy .
- Docking studies: AutoDock Vina or Schrödinger Suite predicts interactions with fungal CYP51 enzymes, guiding rational design .
Q. How can molecular docking studies be utilized to predict the binding affinity of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives to target enzymes?
- Methodological Answer:
- Target selection: Prioritize kinases (e.g., Lck, KDR) or GPCRs (e.g., adenosine A1 receptor) based on disease relevance .
- Protocol: Use PDB structures (e.g., 1XKK for Lck) in docking software. Optimize ligand protonation states with Epik and score poses using Glide SP/XP .
- Validation: Compare docking scores (ΔG) with experimental IC₅₀ values to refine force field parameters .
Q. What experimental strategies are recommended for resolving contradictions in biological activity data across different derivatives?
- Methodological Answer:
- Assay standardization: Replicate studies under uniform conditions (e.g., cell lines, incubation time) .
- Metabolic profiling: Use hepatocyte models or recombinant CYP enzymes (e.g., CYP2C19, CYP3A4) to identify pharmacokinetic variability .
- Orthosteric vs. allosteric effects: Perform radioligand displacement assays (e.g., with ³H-CCPA for A1 adenosine receptors) to differentiate binding modes .
Q. How do structural modifications at the 5-position influence the pharmacological profile of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives?
- Methodological Answer:
- Electron-withdrawing groups (e.g., Cl): Enhance stability and selectivity for platelet aggregation inhibition (e.g., Ticlopidine analogs) .
- Bulkier substituents (e.g., triphenylmethyl): Reduce blood-brain barrier permeability, minimizing CNS side effects .
- Sulfonyl groups: Improve kinase inhibition (e.g., Lck inhibitors) by forming hydrogen bonds with ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
